molecular formula C₄₉H₆₉N₄NaO₁₈S₂ B1141111 SIDAG Dye CAS No. 308127-47-1

SIDAG Dye

Cat. No. B1141111
M. Wt: 1089.21
InChI Key:
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Description

SIDAG dye, a derivative of indotricarbocyanine, is recognized for its near-infrared imaging capabilities and improved hydrophilic properties compared to its counterpart, indocyanine green (ICG). This dye has demonstrated promising results in preclinical studies for imaging applications, particularly in highlighting inflamed regions and tumors due to its enhanced acute tolerance and renal elimination characteristics owing to its high hydrophilicity (Ebert, Riefke, Sukowski, & Licha, 2011).

Synthesis Analysis

SIDAG dye is synthesized to alter the physicochemical properties of the indotricarbocyanine dye backbone by increasing hydrophilicity, which in turn improves its biological characterization. The synthesis process involves modifying the dye to enhance its hydrophilic characteristics, making it more suitable for in vivo applications (Ebert, Riefke, Sukowski, & Licha, 2011).

Molecular Structure Analysis

The molecular structure of SIDAG dye, characterized by its indotricarbocyanine core, is modified to increase its hydrophilicity. This modification significantly impacts its interaction with biological tissues and its elimination pathway, favoring renal excretion over hepatic, which is a shift from the behavior observed in ICG (Ebert, Riefke, Sukowski, & Licha, 2011).

Chemical Reactions and Properties

SIDAG's enhanced hydrophilicity leads to improved pharmacokinetic properties, including a longer plasma half-life and altered elimination pathways, facilitating its application in imaging inflamed regions and tumors. This property is crucial for its role as a contrast agent in optical imaging, allowing for clearer demarcation of target areas (Ebert, Riefke, Sukowski, & Licha, 2011).

Physical Properties Analysis

The physical properties of SIDAG, particularly its solubility and stability, are optimized for in vivo imaging applications. Its high hydrophilicity not only enhances its solubility in aqueous solutions but also increases its stability and tolerance in biological systems, making it a superior contrast agent for near-infrared imaging (Ebert, Riefke, Sukowski, & Licha, 2011).

Chemical Properties Analysis

The chemical properties of SIDAG dye, including its reactivity and interaction with biological tissues, are pivotal for its function as a contrast agent. Its design to be more hydrophilic than ICG allows for a better distribution in the vascular system and enhances its utility in imaging applications, highlighting its importance in the development of non-invasive diagnostic techniques (Ebert, Riefke, Sukowski, & Licha, 2011).

Scientific Research Applications

  • In Vivo Fluorescence Imaging of Arthritis : SIDAG dye was used in a study to evaluate in vivo fluorescence imaging in a model of Borrelia-induced Lyme arthritis. The study found that NIR fluorescence imaging based on the pharmacokinetic behavior of SIDAG could detect inflammatory joint changes in experimental arthritis. This indicates the potential of SIDAG in differentiating between inflammatory and noninflammatory joints 24 hours after dye application (Fischer et al., 2006).

  • Comparison with Indocyanine Green (ICG) in Imaging : Another study compared SIDAG with ICG, a clinically approved imaging agent, in terms of pharmacokinetic, tolerance, and imaging properties. SIDAG showed increased acute tolerance in mice and shifted pharmacokinetic properties towards renal elimination due to its high hydrophilicity. It also demonstrated a clear demarcation of tumors, both immediately and 24 hours after administration, indicating its potential as a contrast agent for optical imaging in detecting inflamed regions and tumors (Ebert et al., 2011).

  • Use in Optical Imaging of Tumors : A study investigated the potential of SIDAG as a contrast agent for in vivo imaging of subcutaneously grown tumors in laboratory animals. This study highlights the role of SIDAG in the development of novel diagnostic solutions in biomedical imaging disciplines (Perlitz et al., 2005).

  • Enhancement of Photoacoustic Imaging : SIDAG was also used as a contrast agent in photoacoustic imaging of nude mice. The study demonstrated the expected pharmacokinetic behavior of SIDAG in the tumor and bladder of the mice, indicating its potential for imaging with a commercial array-based ultrasound scanner (Janković et al., 2008).

properties

IUPAC Name

sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCDZDCGTDCFQV-SMYDWBAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N4NaO18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SIDAG Dye

Citations

For This Compound
5
Citations
L Jankovic, K Shahzad, Y Wang… - … and Sensing 2008 …, 2008 - spiedigitallibrary.org
… is consistent with the fact that the SIDAG dye does have much larger absorption at 760nm … Thus, we conclude that, in the case of the mouse administered with the SIDAG dye, there is …
Number of citations: 1 www.spiedigitallibrary.org
B Ebert, U Sukowski, D Grosenick… - … of biomedical optics, 2001 - spiedigitallibrary.org
… It was shown that the SIDAG dye was enriched in a mammary tumor of a rat model up to a ratio of 6:1 and that no significant fluorescence originated from surrounding tissue. If this dye …
Number of citations: 84 www.spiedigitallibrary.org
M Pretze, A Hien, M Rädle… - Bioconjugate …, 2018 - ACS Publications
Gold nanoparticles (AuNPs) have widely been used for 70 years in cancer treatment, but only in the last 15 years has the focus been on specific AuNPs with homogeneous size and …
Number of citations: 15 pubs.acs.org
A Hien, M Pretze, F Braun, E Schäfer, T Kümmel… - PloS one, 2018 - journals.plos.org
… We have shown the efficient and reliable localization of cyanine- and SIDAG dye- based contrast agents in vitro and in vivo with two imaging systems at different settings. Fig 2 shows …
Number of citations: 4 journals.plos.org
L Zhang - 2017 - deepblue.lib.umich.edu
Type 1 diabetes affects over one million Americans and an additional 40,000 new cases are diagnosed each year. The disease is characterized by the destruction of insulin-secreting …
Number of citations: 0 deepblue.lib.umich.edu

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